

Dinaciclib SCH 727965 discovery and development

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Compound Focus: Dinaciclib

CAS No.: 779353-01-4

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Discovery and Development Strategy

The discovery of **dinaciclib** was driven by an **in vivo screening approach** that functionally integrated both efficacy and safety parameters to select a clinical candidate with an optimal therapeutic index [1]. This strategy aimed to identify compounds capable of achieving robust anti-tumor efficacy before the onset of dose-limiting toxicities.

- **Lead Optimization:** Researchers optimized a pyrazolo[1,5-a]pyrimidine scaffold. A key finding was that replacing the aryl group at the 5-position with N-linked motifs bearing hydroxy substitution (e.g., a piperidine ethanol group) markedly improved both kinase and cellular potency [1].
- **Candidate Selection:** The in vivo screen compared the **Maximally Tolerated Dose (MTD)** and **Minimally Effective Dose (MED)** for tumor growth inhibition in an A2780 ovarian carcinoma mouse xenograft model. **Dinaciclib** (then referred to as compound **13**) demonstrated a superior relative therapeutic index of **5**, compared to a value of **1** for earlier leads and **<1** for flavopiridol, an earlier CDK inhibitor [1]. This indicated **dinaciclib**'s potential for a wider therapeutic window.

Mechanism of Action and Targets

Dinaciclib is a multi-targeted inhibitor that potently and selectively inhibits key cyclin-dependent kinases involved in cell cycle progression and transcriptional regulation [2] [3].

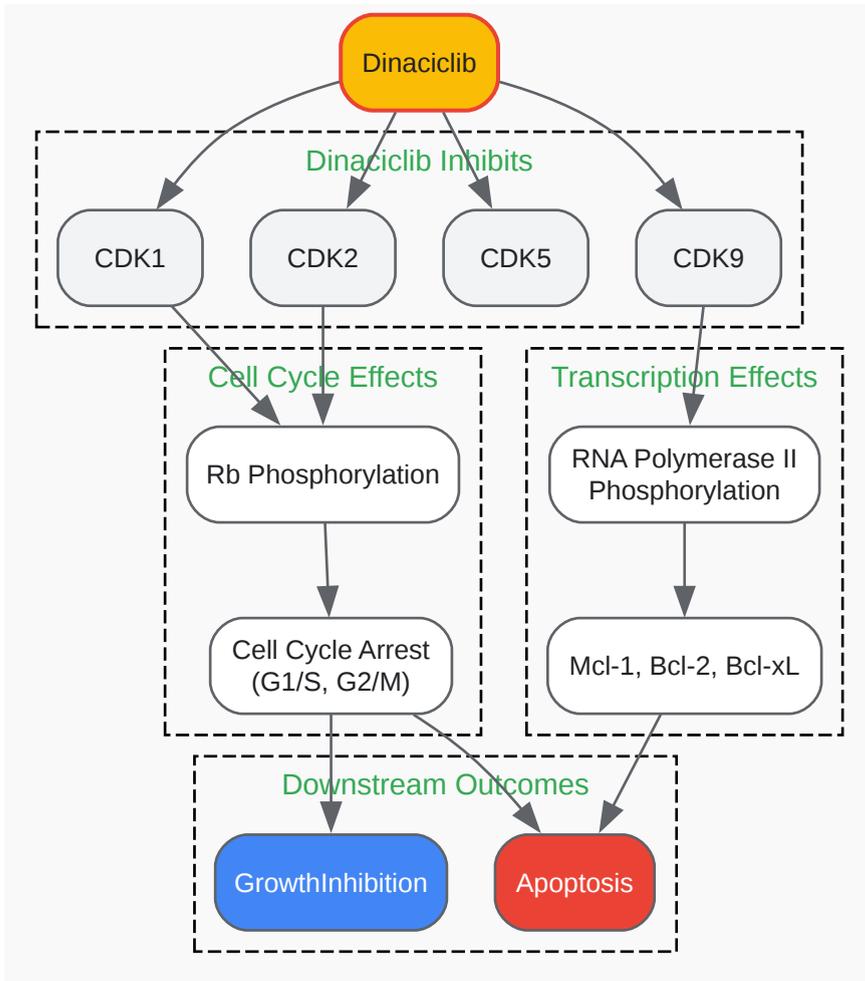
The table below summarizes its primary kinase targets and their roles in cancer cells:

CDK Target	IC50 Value (nmol/L)	Primary Role in Cancer
CDK1	1-3 [2] [4]	Regulates G2/M phase transition and mitosis [5].
CDK2	1 [2] [4]	Promotes G1/S phase transition and S-phase progression [5].
CDK5	1 [2] [4]	Regulates neuronal function and is implicated in the pathogenesis of various cancers [1] [6].
CDK9	4 [2] [4]	Controls transcriptional elongation via RNA polymerase II phosphorylation; its inhibition rapidly depletes short-lived pro-survival proteins like Mcl-1 [5] [4].

The concerted inhibition of these CDKs leads to several critical cellular outcomes:

- **Cell Cycle Arrest:** Complete suppression of retinoblastoma (Rb) protein phosphorylation, halting cell cycle progression [2] [6].
- **Apoptosis:** Induction of programmed cell death, evidenced by caspase-3/7 activation and PARP cleavage [3] [4].
- **Inhibition of Transcription:** Suppression of RNA polymerase II-dependent transcription, leading to reduced levels of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL [7] [3] [4].

The following diagram illustrates the primary signaling pathways affected by **dinaciclib** and the consequent anti-tumor effects:



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Preclinical Efficacy Profile

Dinaciclib demonstrated broad and potent anti-tumor activity across a wide range of preclinical models, including solid tumors and hematological malignancies.

Cancer Type / Model	Key Preclinical Findings
Pancreatic Cancer	Induced significant tumor growth inhibition in 10/10 low-passage patient-derived xenografts; combination with gemcitabine was more effective than either agent alone [6].

Cancer Type / Model	Key Preclinical Findings
Cholangiocarcinoma (CCA)	Suppressed cell proliferation, induced caspase 3/7 activity and apoptosis in patient-derived xenograft cells (PDXC) and cell lines; combination with gemcitabine produced robust, sustained tumor inhibition in a PDX mouse model [3].
Chronic Lymphocytic Leukemia (CLL)	Promoted apoptosis and overcame microenvironmental cytokine protection in CLL cells [7].
Melanoma	Exhibited anti-melanoma activity dependent on p53 signaling [7].
Osteosarcoma	Induced apoptosis as a single agent and in combination with an HSP90 inhibitor [7].
Pediatric Cancers	Showed high cytotoxicity in vitro against the Pediatric Preclinical Testing Program (PPTP) panel; significantly delayed tumor progression in a majority of solid tumor and leukemia xenograft models [5].

Key Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from pivotal studies.

1. In Vitro Kinase Assay [4]

- **Enzyme Source:** Recombinant cyclin/CDK holoenzymes (e.g., CDK1/cyclin B, CDK2/cyclin E) purified from Sf9 insect cells.
- **Reaction Conditions:**
 - **Buffer:** 50 mmol/L Tris-HCl (pH 8.0), 10 mmol/L MgCl₂, 1 mmol/L DTT, 0.1 mmol/L sodium orthovanadate.
 - **Enzyme Concentration:** ~50 µg/mL.
 - **Substrate:** 2 µmol/L biotinylated histone H1 peptide.
 - **Co-factor:** 2 µmol/L ATP + 0.1 µCi ³³P-ATP.
- **Procedure:** The enzyme, substrate, and test compound are mixed. The reaction is initiated with ATP/³³P-ATP, incubated for 1 hour at room temperature, and stopped with Triton X-100, EDTA, and excess ATP.
- **Detection:** Streptavidin-coated SPA beads are added to capture the biotinylated peptide. Radioactive signal is measured using a scintillation counter after washing. IC₅₀ values are derived from dose-

response curves.

2. Cell-Based Efficacy and Mechanism Assay [7] [4]

- **Cell Line:** Often used in human cancer cell lines (e.g., A2780 ovarian, MIAPaCa-2 pancreatic).
- **Compound Exposure:** Cells are treated with **dinaciclib** for a defined period (e.g., 2 to 96 hours).
- **Readouts:**
 - **Cell Viability/Growth Inhibition:** Measured using assays like thymidine uptake or DIMSCAN after 72-96 hours of exposure to calculate GI50/IC50 [5] [6].
 - **Apoptosis:** Analyzed by measuring caspase-3/7 activity or detecting cleaved PARP via Western blot.
 - **Cell Cycle Analysis:** Performed using flow cytometry to determine DNA content.
 - **Mechanistic Western Blot:** Assess suppression of Rb phosphorylation (at Ser807/811) and downregulation of anti-apoptotic proteins (Mcl-1, Bcl-2).

3. In Vivo Xenograft Efficacy Study [5] [6]

- **Animal Model:** Immunodeficient mice (e.g., nude or SCID) implanted subcutaneously with human tumor cells or patient-derived xenografts.
- **Dosing Regimen:** A common effective schedule is **40 mg/kg**, administered intraperitoneally, twice weekly for 2-4 weeks [5] [6].
- **Formulation:** **Dinaciclib** is typically formulated in **20% hydroxy-propyl- β -cyclodextrin** in sterile water [5].
- **Endpoint Analysis:**
 - **Tumor Growth Inhibition:** Tumor volumes are measured regularly and compared to the control group.
 - **Pharmacodynamic Markers:** Tumors can be harvested for immunohistochemical analysis of biomarkers like Ki-67 (proliferation) and phospho-Rb.

Clinical Development Status

As of the latest information, **dinaciclib** remains an **investigational** drug and has not received FDA approval for commercial use [7] [8]. It has been evaluated in multiple clinical trials:

- **Phase II:** Advanced breast cancer, non-small cell lung cancer (NSCLC), multiple myeloma, and advanced melanoma [7].
- **Phase III:** A study comparing **dinaciclib** to ofatumumab for the treatment of refractory chronic lymphocytic leukemia (CLL) [7].

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References

1. A Potent and Selective Inhibitor of Cyclin-Dependent Kinases [pmc.ncbi.nlm.nih.gov]
2. Dinaciclib (SCH 727965), a novel and potent cyclin- ... [pubmed.ncbi.nlm.nih.gov]
3. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses ... [nature.com]
4. Dinaciclib (SCH727965) - Potent CDK Inhibitor [apexbt.com]
5. Initial Testing (Stage 1) of the Cyclin Dependent Kinase ... [pmc.ncbi.nlm.nih.gov]
6. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965 ... [pmc.ncbi.nlm.nih.gov]
7. - Wikipedia Dinaciclib [en.wikipedia.org]
8. Dinaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Dinaciclib SCH 727965 discovery and development]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548320#dinaciclib-sch-727965-discovery-and-development>]

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